UV Spectral Differentiation: 2,1-Benzisothiazole Scaffold vs. 1,2-Benzisothiazole Isomer
The 2,1-benzisothiazole core (benzo[c]isothiazole) exhibits a distinct UV absorption profile compared to the 1,2-benzisothiazole isomer (benzo[d]isothiazole), enabling unambiguous scaffold identification and purity assessment. The 2,1-isomer displays its longest-wavelength absorption maximum at 315 nm, a 13 nm bathochromic shift relative to the 302 nm maximum of the 1,2-isomer. Introduction of the 3-acetamido substituent (as a close proxy for the 3-butanamido group) onto the 2,1-benzisothiazole scaffold induces a further substantial bathochromic shift of the main bands to 226, 290, 302, and 351 nm [1]. This spectral signature is unique to the 2,1-isomer with 3-acylamino substitution and cannot be replicated by 1,2-benzisothiazole amides.
| Evidence Dimension | UV absorption maxima (longest wavelength band and NHAc-shifted bands) |
|---|---|
| Target Compound Data | 2,1-Benzisothiazole scaffold: 203, 221, 288, 298, 315 nm; 3-NHAc-2,1-benzisothiazole: 226, 290, 302, 351 nm |
| Comparator Or Baseline | 1,2-Benzisothiazole scaffold: 205, 222, 252, 297, 302 nm |
| Quantified Difference | Δλ_max = +13 nm (315 vs. 302 nm) for parent scaffolds; Δλ_max = +49 nm (351 vs. 302 nm) for 3-NHAc-2,1 vs. parent 1,2-isomer |
| Conditions | UV-Vis spectroscopy in solution, as compiled from primary literature in the benzisothiazole review chapter |
Why This Matters
This spectral differentiation enables definitive identity verification of the 2,1-benzisothiazol-3-yl scaffold versus the more common 1,2-isomer, reducing the risk of procuring the wrong isomer for structure-activity relationship studies.
- [1] Davis, M. (1985). Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. In Advances in Heterocyclic Chemistry, Vol. 38, pp. 105-133. Academic Press. (UV data: 1,2-benzisothiazole maxima at 205, 222, 252, 297, 302 nm; 2,1-benzisothiazole at 203, 221, 288, 298, 315 nm; 3-NHAc-2,1-benzisothiazole at 226, 290, 302, 351 nm.) View Source
